2-Bromo-5-cyano-3-picoline
Overview
Description
2-Bromo-5-cyano-3-picoline is an organic compound that belongs to the group of pyridines. It is an important chemical intermediate with numerous applications in the chemical industry. The compound has the molecular formula C7H5BrN2 and a molecular weight of 197.03 g/mol. It is also known by other names such as 6-bromo-5-methylnicotinonitrile and 6-bromo-5-methylpyridine-3-carbonitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-3-picoline typically involves the bromination of 5-cyano-3-picoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-3-picoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Reduction: Formation of 2-amino-5-cyano-3-picoline.
Oxidation: Formation of 2-bromo-5-cyanopyridine-3-carboxylic acid.
Scientific Research Applications
2-Bromo-5-cyano-3-picoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-picoline involves its interaction with various molecular targets and pathways. The bromine and cyano groups on the pyridine ring make it a versatile intermediate that can participate in various chemical reactions. These reactions can lead to the formation of biologically active compounds that interact with specific enzymes, receptors, or other biomolecules .
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-Bromo-2-cyanopyridine: Similar structure but with the bromine and cyano groups in different positions.
3-Bromo-5-cyanopyridine: Similar structure but with the bromine and cyano groups in different positions
Uniqueness: 2-Bromo-5-cyano-3-picoline is unique due to the specific positioning of the bromine and cyano groups on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various complex organic molecules .
Properties
IUPAC Name |
6-bromo-5-methylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECOSEMUVCECAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649581 | |
Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374633-37-1 | |
Record name | 6-Bromo-5-methyl-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374633-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-cyano-3-picoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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